molecular formula C12H15ClN2O B2895457 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide CAS No. 1096835-14-1

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide

Cat. No. B2895457
CAS RN: 1096835-14-1
M. Wt: 238.72
InChI Key: KEYSYSXWDCCEDL-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as isonicotinamide (pyridine-4-carboxamide), are known to exist .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like trifluoromethylpyridines can be synthesized via a simultaneous vapor-phase reaction . Other pyrimidinamine derivatives have been synthesized using bioisosterism .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure. Pyrimidinamines, for example, have been found to react with alcohols to form esters and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, isonicotinamide, a similar compound, is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide is involved in various synthetic pathways, highlighting its versatility in organic synthesis. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the compound's potential in producing a range of chemical structures by reacting with different amines. This method showcases the adaptability of pyridine carboxamides in synthetic chemistry, providing a foundation for further chemical modifications and applications in material science and drug development (Pan Qing-cai, 2011).

Biological Evaluation for Therapeutic Potential

Research on Schiff’s bases and 2-azetidinones derived from pyridine carboxamides indicates significant antidepressant and nootropic activities, suggesting potential therapeutic applications. The study highlights the importance of the 2-azetidinone skeleton in central nervous system (CNS) activity, underscoring the potential of pyridine carboxamides to serve as bases for developing new CNS-active agents (Asha B. Thomas et al., 2016).

Material Science Applications

The development of new polyamides based on pyridine carboxamides, such as 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, for material science applications showcases another facet of this compound's versatility. These polyamides exhibit promising thermal properties and solubility in polar solvents, indicating their potential for use in advanced material applications, including high-performance polymers (K. Faghihi & Zohreh Mozaffari, 2008).

Antimicrobial Activities

Pyridine carboxamides have been explored for their antimicrobial properties, with derivatives showing significant activity against bacterial and fungal strains. This suggests their potential in the development of new antimicrobial agents, contributing to the ongoing search for novel therapeutic options against resistant microbial species (R. Al-Salahi et al., 2010).

Future Directions

The future directions of research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the wide range of activities displayed by pyrimidine derivatives .

Mechanism of Action

Target of Action

It’s known that chloropyridines are used as intermediates in many chemical reactions , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Chloropyridines, in general, are known to participate in various chemical reactions as intermediates . They can undergo nucleophilic substitution reactions , which could potentially lead to changes in their target molecules.

Biochemical Pathways

Given its potential role as an intermediate in chemical reactions , it may be involved in various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Its solubility in various solvents such as water, ethanol, dmso, methanol, chloroform, and dioxane suggests that it may have good bioavailability.

Result of Action

As an intermediate in chemical reactions , its effects would likely depend on the specific reactions it is involved in and the resulting products.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYSYSXWDCCEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide

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